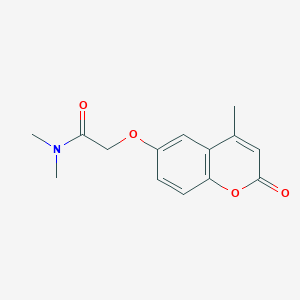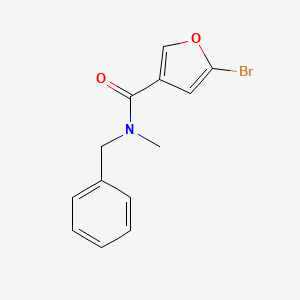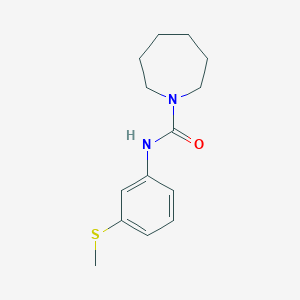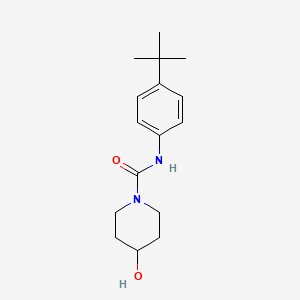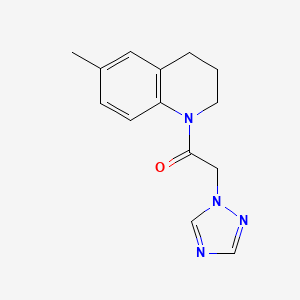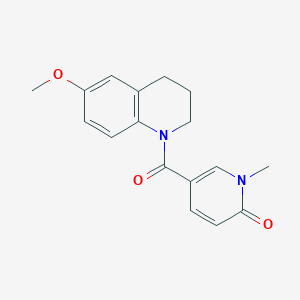
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one, also known as MQPA, is a chemical compound that has been extensively studied for its potential in various scientific fields. This molecule is a quinoline derivative that has shown promising results in research related to cancer, inflammation, and other diseases. The aim of
Mécanisme D'action
The mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer progression and inflammation. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways.
Biochemical and Physiological Effects:
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have a range of biochemical and physiological effects, including inhibition of MMPs and PDEs, induction of apoptosis, and anti-inflammatory effects. In addition, 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the synthesis method can be challenging and requires careful control of temperature and pH. In addition, the mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one. One area of interest is its potential in treating cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one and to develop more efficient synthesis methods.
Méthodes De Synthèse
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one can be synthesized by reacting 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful control of temperature and pH.
Applications De Recherche Scientifique
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential in various scientific fields, including cancer research, inflammation, and other diseases. In cancer research, 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Inflammation is a key component of many diseases, and 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one has also been studied for its potential in treating diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-18-11-13(5-8-16(18)20)17(21)19-9-3-4-12-10-14(22-2)6-7-15(12)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRQEKSHXUUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)

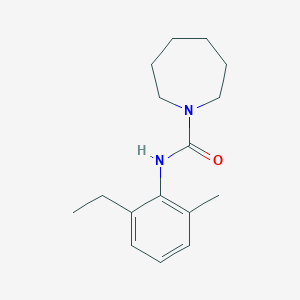
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

